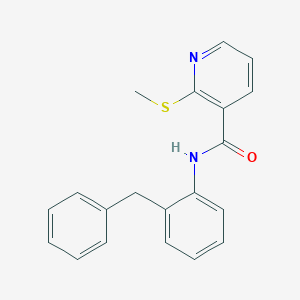
N-(2-Benzylphenyl)-2-(methylthio)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Benzylphenyl)-2-(methylthio)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinamide core substituted with a 2-benzylphenyl group and a methylthio group, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzylphenyl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where 2-benzylphenylamine reacts with 2-chloronicotinoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methylthiolating agents like methylthiol chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Benzylphenyl)-2-(methylthio)nicotinamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Electrophiles like bromine or chloromethyl methyl ether
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or alkylated derivatives
Wissenschaftliche Forschungsanwendungen
N-(2-Benzylphenyl)-2-(methylthio)nicotinamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active nicotinamide derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-Benzylphenyl)-2-(methylthio)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The benzylphenyl and methylthio groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Phenylphenyl)-2-(methylthio)nicotinamide
- N-(2-Benzylphenyl)-2-(ethylthio)nicotinamide
- N-(2-Benzylphenyl)-2-(methylthio)pyridine
Uniqueness
N-(2-Benzylphenyl)-2-(methylthio)nicotinamide is unique due to the specific combination of the benzylphenyl and methylthio groups attached to the nicotinamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biologische Aktivität
N-(2-Benzylphenyl)-2-(methylthio)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound this compound can be characterized by its unique structure, which includes a benzyl group, a methylthio group, and a nicotinamide moiety. This structural configuration suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures often modulate pathways related to inflammation, apoptosis, and metabolic regulation.
- Inflammation Modulation : Compounds in the benzamide and nicotinamide classes have been shown to inhibit the transcription factor NF-kappaB, which plays a crucial role in inflammatory responses. This inhibition can lead to reduced production of pro-inflammatory cytokines such as TNF-alpha .
- Antitumor Activity : The anti-inflammatory properties of benzamides may also contribute to their antitumor effects. By regulating apoptosis and DNA repair mechanisms, these compounds can potentially inhibit tumor growth .
Table 1: Summary of Biological Activities
Case Studies
- Anti-inflammatory Effects : A study demonstrated that N-substituted benzamides could significantly reduce lipopolysaccharide-induced TNF-alpha levels in mice, suggesting their potential use in treating inflammatory diseases .
- Cancer Research : In vitro studies have shown that compounds similar to this compound exhibit dose-dependent inhibition of cell proliferation in various cancer cell lines, indicating their potential as anticancer agents .
- Neuroleptic Activity : Research into benzamide derivatives has indicated that certain modifications enhance their neuroleptic effects, potentially offering insights into the therapeutic applications of related compounds .
Eigenschaften
Molekularformel |
C20H18N2OS |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
N-(2-benzylphenyl)-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C20H18N2OS/c1-24-20-17(11-7-13-21-20)19(23)22-18-12-6-5-10-16(18)14-15-8-3-2-4-9-15/h2-13H,14H2,1H3,(H,22,23) |
InChI-Schlüssel |
QMZIULZINCWBFX-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















